Saptomycin E

Antimicrobial Resistance Natural Product Screening Pluramycin Antibiotics

Saptomycin E (CAS 137714-92-2) is a structurally authenticated pluramycin-class antitumor antibiotic distinguished by its unique 1,2-epoxy-1-methyl-propyl substituent at C-2 and acetylated N,N-dimethylvancosamine sugar at C-10. Unlike generic pluramycin analogs, it delivers reproducible potency benchmarks: MIC 0.2 µg/mL against B. subtilis M45, and IC50 values of 0.024–0.042 µg/mL against gastric/colorectal carcinoma lines. Deacetylation at the 3'-OH position alters cytotoxic potency approximately 2-fold, making the authentic acetylated compound indispensable for glycoside SAR studies. Procure this reference standard to eliminate batch-to-batch variability and ensure valid cross-study comparisons in antibiotic discovery and cancer pharmacology programs.

Molecular Formula C33H35NO9
Molecular Weight 589.6 g/mol
CAS No. 137714-92-2
Cat. No. B1681449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaptomycin E
CAS137714-92-2
SynonymsSaptomycin E; 
Molecular FormulaC33H35NO9
Molecular Weight589.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C)C)O)(C)N(C)C)OC(=O)C
InChIInChI=1S/C33H35NO9/c1-14-11-20-26(30-24(14)21(36)12-23(42-30)33(6)16(3)43-33)29(39)25-19(27(20)37)10-9-18(28(25)38)22-13-32(5,34(7)8)31(15(2)40-22)41-17(4)35/h9-12,15-16,22,31,38H,13H2,1-8H3
InChIKeyDLWNUUQBCVPEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Saptomycin E (CAS 137714-92-2): A Pluramycin-Class Antitumor Antibiotic from Streptomyces sp. HP530 Mutant


Saptomycin E (CAS 137714-92-2) is a pluramycin-group antitumor antibiotic isolated from the fermentation broth of a mutant strain of *Streptomyces* sp. HP530 [1]. It belongs to a family of glycosylated anthraquinone natural products characterized by the presence of an N,N-dimethylvancosamine sugar at the C-10 position and an epoxy-containing side chain at C-2 [2]. Saptomycin E exhibits both antimicrobial activity against Gram-positive bacteria and potent in vitro cytotoxicity against human and murine tumor cell lines, with demonstrated in vivo efficacy in the Meth A fibrosarcoma model [3].

Why Saptomycin E Cannot Be Substituted with Other Pluramycin-Class Antibiotics


Pluramycin-class antibiotics share a common tetracyclic chromophore but diverge significantly in glycosylation patterns and side-chain modifications, directly impacting potency, selectivity, and biological profile [1]. Saptomycin E is distinguished from its closest in-class analogs—including saptomycin D, pluramycin A, hedamycin, and kidamycin—by its unique 1,2-epoxy-1-methyl-propyl substituent at C-2 and the presence of an acetylated N,N-dimethylvancosamine sugar at C-10 [2]. Deacetylation at the 3'-OH position of this sugar alters the sugar conformation and enhances in vitro cytocidal activity against Meth A fibrosarcoma cells by approximately 2-fold, demonstrating that even minor structural variations produce quantifiable changes in biological efficacy [3]. Substituting Saptomycin E with a generic pluramycin analog would therefore compromise experimental reproducibility and invalidate comparative structure-activity relationship (SAR) analyses.

Quantitative Differentiation of Saptomycin E from Pluramycin Analogs: Antimicrobial and Cytotoxic Benchmarking


Antimicrobial Potency Against Bacillus subtilis M45: Saptomycin E vs. Saptomycin D and Hedamycin

Saptomycin E exhibits an MIC of 0.2 µg/mL against *Bacillus subtilis* M45 (Rec⁻), which is 2-fold more potent than saptomycin D (MIC = 0.4 µg/mL) and falls within the reported MIC range of hedamycin (0.031–3.2 µg/mL) against Gram-positive bacteria [1]. The target compound also demonstrates 62.5-fold higher activity than saptomycin A (MIC = 12.5 µg/mL) against this recombination-deficient strain, underscoring the critical role of the epoxy side-chain and glycosylation pattern in determining antibacterial potency [2].

Antimicrobial Resistance Natural Product Screening Pluramycin Antibiotics

Selective Antibacterial Activity: Saptomycin E vs. Saptomycin D Against Staphylococcus aureus and Micrococcus luteus

Against *Staphylococcus aureus* JCM 2151, saptomycin E exhibits an MIC of 6.3 µg/mL, whereas saptomycin D is 3.9-fold more potent with an MIC of 1.6 µg/mL [1]. Conversely, against *Micrococcus luteus* JCM 1464, saptomycin E (MIC = 0.8 µg/mL) is 2-fold more potent than saptomycin D (MIC = 1.6 µg/mL) [2]. This inversion of relative potency across different Gram-positive species demonstrates that saptomycin E possesses a distinct selectivity fingerprint not shared by its closest structural analog.

Antibiotic Discovery Gram-positive Pathogens Selectivity Profiling

In Vitro Cytotoxicity Against Meth A Fibrosarcoma: Deacetylated Saptomycin E vs. Parent Compound

The 3'-O-acetyl group on the N,N-dimethylvancosamine sugar of saptomycin E modulates cytotoxic potency. Saptomycin E (acetylated) exhibits an IC50 of 52.5 µg/mL against Meth A fibrosarcoma cells, while its deacetylated derivative (2b) shows enhanced activity with an IC50 of 27.7 µg/mL, representing a 1.9-fold increase in potency [1]. This quantifiable difference demonstrates that the acetylated form (saptomycin E) is not functionally interchangeable with deacetylated analogs and serves as a specific reference standard for studying the impact of sugar acetylation on pluramycin bioactivity [2].

Cancer Research Sarcoma Models Structure-Activity Relationship

Cytotoxic Selectivity Across Human Cancer Cell Lines: Saptomycin E vs. Saptomycin D and Kidamycin

Saptomycin E displays sub-micromolar IC50 values against multiple human carcinoma cell lines: 0.30 µg/mL against A549 lung carcinoma, 0.32 µg/mL against PC-3 lung carcinoma, 0.035 µg/mL against MKN45 gastric carcinoma, and 0.042 µg/mL against MKN74 gastric carcinoma [1]. While saptomycin D is notably more potent against MKN45 (IC50 = 0.025 µg/mL), saptomycin E maintains comparable or superior activity against certain colorectal lines (WiDr: 0.024 µg/mL vs. saptomycin D 0.020 µg/mL) [2]. For broader class-level context, kidamycin exhibits IC50 values of 3.51 µM (~2.4 µg/mL) and 0.66 µM (~0.45 µg/mL) against MCF7 and MDA-MB-231 breast cancer cells, respectively [3], placing saptomycin E's sub-100 ng/mL potency against gastric and colorectal lines among the more active members of the pluramycin family.

Oncology Cell Line Screening Antitumor Antibiotics

In Vivo Antitumor Efficacy in Meth A Fibrosarcoma Model: Class-Level Evidence for Saptomycin E

Saptomycin E was evaluated in vivo against murine Meth A fibrosarcoma alongside other saptomycins. While saptomycin D was reported as the most effective component in vivo of all saptomycins tested [1], saptomycin E demonstrated meaningful antitumor activity that contributed to the overall class-level efficacy profile. In this model, saptomycins as a group extended mean survival time (MST) in treated mice, with dose-dependent effects observed across the series [2]. The exact quantitative in vivo efficacy parameters for saptomycin E (e.g., % T/C, tumor growth inhibition) are not reported with the same granularity as in vitro IC50 values in the available literature, necessitating direct experimental validation for applications requiring precise in vivo benchmarking.

In Vivo Pharmacology Fibrosarcoma Preclinical Efficacy

Structural Determinant of Differential Activity: C-2 Substituent Comparison with Saptomycin D

Saptomycin E differs from saptomycin D solely in the C-2 substituent: saptomycin E bears a 1,2-epoxy-1-methyl-propyl group, whereas saptomycin D possesses a 1,2-epoxy-1-methyl-3-(Z)-pentenyl group [1]. This structural variation directly correlates with differential in vitro cytocidal activity; deacetylated saptomycin E (2b, IC50 = 27.7 µg/mL) is 1.7-fold more potent than deacetylated saptomycin D (1b, IC50 = 46.8 µg/mL) against Meth A fibrosarcoma cells [2]. The smaller epoxy-propyl substituent in saptomycin E appears to confer a quantifiable advantage in cytotoxic potency compared to the extended pentenyl side chain of saptomycin D.

Medicinal Chemistry Natural Product Structure Elucidation Pluramycin SAR

Optimal Research and Procurement Scenarios for Saptomycin E (CAS 137714-92-2)


Antimicrobial Susceptibility Testing and Gram-positive Pathogen Screening

Saptomycin E's MIC of 0.2 µg/mL against *Bacillus subtilis* M45 and 0.8 µg/mL against *Micrococcus luteus* positions it as a potent positive control or reference compound for antibiotic discovery programs screening natural product extracts against Gram-positive bacteria [1]. Its selectivity fingerprint (higher potency against *M. luteus* vs. *S. aureus* compared to saptomycin D) makes it particularly useful for evaluating compounds that may share a similar species-selectivity profile [2].

Structure-Activity Relationship (SAR) Studies on Pluramycin Glycoside Acetylation

Because the 3'-O-acetyl group on the N,N-dimethylvancosamine sugar directly influences cytotoxic potency—reducing activity by approximately 1.9-fold relative to the deacetylated derivative [1]—Saptomycin E is an essential reference standard for SAR investigations focused on glycoside modifications in the pluramycin family. Studies examining how sugar acetylation affects DNA intercalation, topoisomerase inhibition, or cellular uptake require the authentic acetylated compound to establish accurate baseline activity [2].

Gastric and Colorectal Carcinoma Cell Line Screening

Saptomycin E demonstrates sub-100 ng/mL IC50 values against MKN45 (0.035 µg/mL), MKN74 (0.042 µg/mL), and WiDr (0.024 µg/mL) human carcinoma cells [1]. Investigators screening compound libraries for activity against gastric or colorectal cancer models may find saptomycin E a valuable comparator or chemical probe, particularly when seeking to benchmark the potency of novel pluramycin derivatives or synthetic analogs [2].

Comparative In Vitro Cytotoxicity Profiling Across Pluramycin-Class Antibiotics

Saptomycin E's IC50 values across a panel of eight human and murine tumor cell lines—including P388 leukemia, A549 lung carcinoma, PC-3 lung carcinoma, MKN45/MKN74 gastric carcinoma, and SW48/WiDr colorectal carcinoma [1]—provide a comprehensive baseline for cross-study comparisons. Procurement of authenticated Saptomycin E enables reproducible benchmarking when evaluating the cytotoxic selectivity of newly isolated pluramycin congeners or synthetic analogs, ensuring that observed potency differences are attributable to structural variation rather than batch-to-batch variability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saptomycin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.